molecular formula C28H31NO3 B4294757 5-(ADAMANTAN-1-YL)-2-(2-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(ADAMANTAN-1-YL)-2-(2-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B4294757
M. Wt: 429.5 g/mol
InChI Key: MHBRIPPULUNOKM-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-2-(2-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and potential applications in medicinal chemistry. The adamantyl group in the compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-2-(2-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the isoindole core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, with an amine.

    Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst.

    Attachment of the butoxyphenyl group: This step might involve a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the isoindole core.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-2-(2-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-2-(2-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific interactions with molecular targets. The adamantyl group can enhance binding affinity to certain proteins or enzymes, while the isoindole core might interact with nucleic acids or other biomolecules. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(1-adamantyl)-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the butoxy group, which might affect its solubility and reactivity.

    5-(1-adamantyl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: Contains a methoxy group instead of a butoxy group, potentially altering its electronic properties.

Uniqueness

The presence of the butoxyphenyl group in 5-(ADAMANTAN-1-YL)-2-(2-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE provides unique steric and electronic characteristics that can influence its chemical behavior and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

IUPAC Name

5-(1-adamantyl)-2-(2-butoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-2-3-10-32-25-7-5-4-6-24(25)29-26(30)22-9-8-21(14-23(22)27(29)31)28-15-18-11-19(16-28)13-20(12-18)17-28/h4-9,14,18-20H,2-3,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBRIPPULUNOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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